4-(Bromomethyl)-1,2-phenylene diacetate

Medicinal Chemistry Antibiotic Discovery Solid-Phase Synthesis

4-(Bromomethyl)-1,2-phenylene diacetate (CAS 124254-92-8) is a brominated aromatic compound with molecular formula C11H11BrO4 and molecular weight 287.11 g/mol, also designated as 1,2-Benzenediol, 4-(bromomethyl)-, 1,2-diacetate. This compound belongs to the bromomethyl phenylene diacetate class and functions as a bifunctional synthetic intermediate featuring an electrophilic bromomethyl handle for nucleophilic substitution and cross-coupling reactions alongside two acetyl-protected catechol hydroxyl groups that can be orthogonally deprotected.

Molecular Formula C11H11BrO4
Molecular Weight 287.11 g/mol
CAS No. 124254-92-8
Cat. No. B3224927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-1,2-phenylene diacetate
CAS124254-92-8
Molecular FormulaC11H11BrO4
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)CBr)OC(=O)C
InChIInChI=1S/C11H11BrO4/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-5H,6H2,1-2H3
InChIKeyNOUXXHFLLIWASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-1,2-phenylene diacetate CAS 124254-92-8: Orthogonally Protected Bifunctional Building Block for Pharmaceutical Synthesis


4-(Bromomethyl)-1,2-phenylene diacetate (CAS 124254-92-8) is a brominated aromatic compound with molecular formula C11H11BrO4 and molecular weight 287.11 g/mol, also designated as 1,2-Benzenediol, 4-(bromomethyl)-, 1,2-diacetate . This compound belongs to the bromomethyl phenylene diacetate class and functions as a bifunctional synthetic intermediate featuring an electrophilic bromomethyl handle for nucleophilic substitution and cross-coupling reactions alongside two acetyl-protected catechol hydroxyl groups that can be orthogonally deprotected . The 1,2- (ortho) arrangement of the diacetate groups distinguishes it from 1,3- and 1,4-regioisomeric analogs, conferring distinct chelation and steric properties that influence downstream reactivity .

Why Regioisomeric Bromomethyl Phenylene Diacetates Are Not Interchangeable for 4-(Bromomethyl)-1,2-phenylene diacetate


Bromomethyl phenylene diacetates exist as three distinct regioisomers: 4-(bromomethyl)-1,2-phenylene diacetate (CAS 124254-92-8, ortho-diacetate arrangement), 2-(bromomethyl)-1,4-phenylene diacetate (CAS 6461-38-7, para-diacetate), and 5-(bromomethyl)-1,3-phenylene diacetate (CAS 104311-39-9, meta-diacetate) . Despite sharing the same molecular formula (C11H11BrO4) and identical molecular weight (287.11 g/mol), these regioisomers exhibit fundamentally different spatial arrangements of the acetyl protecting groups relative to the bromomethyl electrophilic center . The 1,2-orientation in the target compound creates a contiguous catechol-derived framework where both acetate groups reside on adjacent carbons, enabling chelation effects and imposing distinct steric constraints during nucleophilic attack compared to the 1,4- and 1,3-analogs [1]. Generic substitution with an alternative regioisomer will alter the stereoelectronic environment at the reactive bromomethyl site, potentially compromising reaction yields or producing divergent product profiles in multi-step pharmaceutical syntheses where precise spatial orientation of functional groups is critical.

Quantitative Differentiation Evidence: 4-(Bromomethyl)-1,2-phenylene diacetate versus Structural Analogs


Orthogonal Protection Strategy Enables Sequential Deprotection in Negamycin Antibiotic Synthesis

4-(Bromomethyl)-1,2-phenylene diacetate was employed as the key building block to synthesize orthogonally protected β-amino acid derivative 3a, which was subsequently utilized in the parallel synthesis of negamycin derivatives on solid support as well as for N- and C-terminal modifications using solution-phase methodologies [1]. The orthogonal protection arises from the differential lability of the benzylic bromomethyl group (susceptible to nucleophilic substitution) versus the phenolic acetates (stable under nucleophilic conditions but cleavable under basic hydrolysis), enabling sequential functionalization without cross-reactivity . Unprotected catechol derivatives or mono-protected analogs lack this orthogonal capacity; mono-protected variants offer only a single handle for sequential modifications, while the diacetate protection simultaneously masks both catechol hydroxyls, preventing undesired side reactions during bromomethyl functionalization .

Medicinal Chemistry Antibiotic Discovery Solid-Phase Synthesis

Validated Synthetic Utility in Gram-Negative Antibiotic Development Program

4-(Bromomethyl)-1,2-phenylene diacetate served as a critical intermediate in an antibiotic discovery program targeting Gram-negative bacteria, where negamycin 1 was used as the template compound [1]. The orthogonally protected β-amino acid derivative 3a constructed from this building block enabled parallel synthesis of negamycin derivatives on solid support . Downstream from this intermediate, one negamycin analog (N6-(3-aminopropyl)-negamycin, 31f) demonstrated a 4-fold improvement in antibacterial activity against key bacterial pathogens compared to the parent negamycin scaffold, representing the most potent negamycin derivative reported to date [2]. In contrast, the 2-(bromomethyl)-1,4-phenylene diacetate regioisomer (CAS 6461-38-7) has been described as a general synthetic intermediate without demonstrated integration into a structured pharmaceutical lead optimization program yielding quantifiable potency improvements [3].

Antibacterial Drug Discovery Gram-Negative Pathogens Negamycin Derivatives

Regioisomer-Specific Reactivity: 1,2-Diacetate Arrangement Creates Chelation-Capable Catechol Scaffold

The 1,2-phenylene diacetate configuration in 4-(bromomethyl)-1,2-phenylene diacetate (CAS 124254-92-8) positions the two acetyl protecting groups on adjacent aromatic carbons, forming a contiguous catechol-derived framework capable of chelation interactions with metal ions after deprotection . This ortho-arrangement contrasts with 2-(bromomethyl)-1,4-phenylene diacetate (CAS 6461-38-7, para-substituted acetyl groups, IUPAC [4-acetyloxy-3-(bromomethyl)phenyl] acetate) [1] and 5-(bromomethyl)-1,3-phenylene diacetate (CAS 104311-39-9, meta-substituted) [2], which lack the adjacent oxygen arrangement required for bidentate chelation. The 1,2-catechol scaffold also imposes distinct steric and electronic effects on the electrophilic bromomethyl center; the adjacent acetoxy group can participate in anchimeric assistance during nucleophilic substitution, potentially accelerating reaction kinetics compared to 1,4- or 1,3-analogs .

Coordination Chemistry Chelation Effects Synthetic Methodology

Commercial Availability with Batch-Specific Quality Documentation

4-(Bromomethyl)-1,2-phenylene diacetate is commercially available with documented purity specifications and batch-specific quality control analytical data . Supplier Bidepharm provides this compound with standard purity of 95+% and offers batch-specific QC documentation including NMR, HPLC, and GC analytical reports upon request . Alternative supplier Leyan offers the compound at 98% purity (catalog number 1763305) . The compound is described as a solid at ambient temperature with molecular weight 287.11 g/mol and exact mass 285.98400 g/mol .

Quality Control Procurement Specifications Analytical Chemistry

Recommended Procurement Scenarios for 4-(Bromomethyl)-1,2-phenylene diacetate Based on Differentiated Evidence


Medicinal Chemistry: Negamycin-Derived Gram-Negative Antibiotic Lead Optimization

4-(Bromomethyl)-1,2-phenylene diacetate should be procured by medicinal chemistry teams pursuing structure-activity relationship (SAR) studies on negamycin-class antibiotics targeting Gram-negative bacterial pathogens. The compound has peer-reviewed precedent as the key building block for orthogonally protected β-amino acid derivative 3a, which enabled parallel solid-phase synthesis of negamycin analog libraries [1]. Downstream from this intermediate, the analog N6-(3-aminopropyl)-negamycin (31f) demonstrated a 4-fold improvement in antibacterial activity against key bacterial pathogens, establishing a validated path from this building block to quantifiably improved lead compounds . Procurement of alternative regioisomers (CAS 6461-38-7 or 104311-39-9) lacks documented integration into this productive antibiotic discovery workflow [2].

Synthetic Methodology: Orthogonal Sequential Functionalization of Catechol Scaffolds

This compound should be procured when synthetic routes require orthogonal protection of catechol hydroxyl groups alongside a reactive electrophilic handle for sequential functionalization. The bromomethyl group enables nucleophilic substitution (SN2) and cross-coupling reactions (e.g., Suzuki-Miyaura) for first-stage diversification, while the diacetate protecting groups remain stable under these conditions and can be subsequently removed via basic hydrolysis to reveal the catechol moiety for second-stage modifications [1]. The 1,2-arrangement of acetates specifically positions the deprotected catechol for metal chelation applications, which 1,4- and 1,3-regioisomers cannot provide . This orthogonal three-site reactivity profile is essential for constructing complex catechol-containing pharmaceuticals, natural product analogs, and metal-binding molecular probes [2].

Pharmaceutical Intermediate Procurement: Solid-Phase Parallel Synthesis Programs

For pharmaceutical R&D groups employing solid-phase parallel synthesis methodologies to generate compound libraries, 4-(Bromomethyl)-1,2-phenylene diacetate offers demonstrated compatibility with resin-based workflows. The compound was successfully employed in solid-supported synthesis of negamycin derivatives, with the orthogonal protection scheme enabling sequential on-resin modifications at the N- and C-termini of the β-amino acid scaffold [1]. The bromomethyl group provides a robust attachment point for resin loading or direct diversification, while the diacetate protection prevents undesired side reactions with the solid support or coupling reagents . This validated solid-phase compatibility reduces method development time compared to uncharacterized building blocks and supports reproducible library synthesis [2].

Quality-Controlled Procurement: Regulated Pharmaceutical Research and CRO Environments

Procurement of 4-(Bromomethyl)-1,2-phenylene diacetate is recommended for pharmaceutical R&D and contract research organizations (CROs) operating under quality management systems that require verifiable compound identity and purity documentation. The compound is commercially available with batch-specific QC analytical data including NMR, HPLC, and GC reports from qualified suppliers, with standard purity specifications of 95+% (Bidepharm) to 98% (Leyan) [1]. This level of quality documentation supports regulatory compliance in early-stage pharmaceutical development and ensures reproducible synthetic outcomes across multiple procurement cycles . In contrast, the 1,3-regioisomer (CAS 104311-39-9) shows limited and potentially discontinuous commercial availability, creating supply chain risk for long-term research programs [2].

Technical Documentation Hub

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